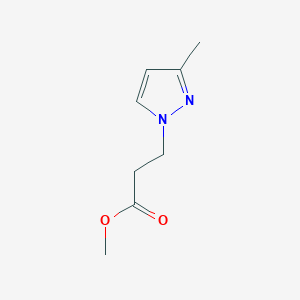

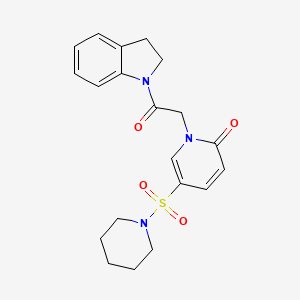

methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (MMP) is a small organic compound with a molecular weight of 160.21 g/mol. It is a colorless, odorless solid that is soluble in water, alcohols, and ethers. MMP is a versatile molecule that has been used in a variety of applications, including drug synthesis, catalysis, and biochemistry.

科学的研究の応用

Corrosion Inhibition

Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate derivatives, specifically BT36 and BT43, have been found to be effective inhibitors of corrosion in C38 steel when exposed to hydrochloric acid solutions. These compounds show more than 95% protection against corrosion at low concentrations, functioning through cathodic inhibition and charge-transfer mechanisms. This is supported by weight-loss measurements and electrochemical techniques. The efficiency of these inhibitors correlates with their molecular structure, as determined by quantum chemical calculations using Density Functional Theory (DFT) (Missoum et al., 2013).

Synthesis from Renewable Resources

Efficient heterocyclization techniques have been developed to synthesize isoxazole and pyrazole derivatives, including methyl 3-(1H-pyrazol-3-yl)propanoates, from renewable levulinic acid. These methods highlight the potential of using sustainable resources to produce valuable chemical compounds. The production of several methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates in good yields demonstrates the synthetic potential of this approach (Flores et al., 2014).

Catalytic Properties

Research on tripodal amino-acid derivatized pyrazole-based ligands, including this compound derivatives, has shown their utility in catalysis. These compounds, when used in copper(II) complexes, catalyze the oxidation of catechol to quinone with dioxygen at ambient conditions. The catalytic properties vary among the different complexes, indicating the potential for tailored catalytic applications (Boussalah et al., 2009).

Pharmaceutical Intermediates

This compound derivatives have been synthesized as intermediates for various pharmaceutical applications. For instance, their use in the synthesis of compounds with potential sedative, local anesthetic, and platelet antiaggregating activities highlights their significance in medicinal chemistry (Bondavalli et al., 1990).

Crystal Structure Analysis

Studies on the crystal structures of various this compound derivatives have been conducted to understand their molecular configurations and hydrogen-bonding patterns. This research is crucial for designing compounds with specific physical and chemical properties (Kumarasinghe et al., 2009).

特性

IUPAC Name |

methyl 3-(3-methylpyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-7-3-5-10(9-7)6-4-8(11)12-2/h3,5H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOGXBOZXLEWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2840907.png)

![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2840909.png)

![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2840911.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)

![4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2840920.png)

![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)